3,4-Dibromo-6,8-dimethylquinoline
Description
3,4-Dibromo-6,8-dimethylquinoline (CAS: 1208501-75-0) is a brominated and methylated quinoline derivative. Quinolines are heterocyclic aromatic compounds with a wide range of pharmacological and industrial applications, including anticancer, antimicrobial, and materials science uses . This compound features bromine atoms at the 3- and 4-positions and methyl groups at the 6- and 8-positions on the quinoline scaffold.
Properties
CAS No. |
1210957-86-0 |
|---|---|
Molecular Formula |
C11H9Br2N |
Molecular Weight |
315.008 |
IUPAC Name |
3,4-dibromo-6,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3 |
InChI Key |
KXBRMEFQZKQITJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Br)C |
Synonyms |
3,4-Dibromo-6,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The position and type of substituents significantly influence quinoline derivatives' reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Bromine vs.
- Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in 6,8-dimethoxyquinoline) improve solubility in deuterated solvents like DMSO-d6, whereas methyl groups may lead to steric hindrance .
Challenges :
Spectroscopic Characterization
Spectroscopic data (NMR, IR) provide insights into electronic environments and substituent effects:
Table 2: Comparative NMR Data
IR Trends :
- Brominated quinolines show C-Br stretches ~500–600 cm⁻¹, while methoxy groups exhibit strong C-O stretches ~1200–1250 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
